Cas no 383137-78-8 (1-(4-Ethylphenyl)-1H-pyrrole)

1-(4-Ethylphenyl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1-(4-Ethyl-phenyl)-1H-pyrrole
- CS-0363631
- AKOS000285870
- 1-(4-ethylphenyl)-1H-pyrrole
- DTXSID501309737
- 1-(4-ethylphenyl)pyrrole
- AB01332783-02
- STK895521
- 383137-78-8
- BBL022294
- NCGC00340288-01
- SCHEMBL5603565
- 1-(4-Ethylphenyl)-1H-pyrrole
-
- インチ: InChI=1S/C12H13N/c1-2-11-5-7-12(8-6-11)13-9-3-4-10-13/h3-10H,2H2,1H3
- InChIKey: HRTKQDKQUCWRGT-UHFFFAOYSA-N
- ほほえんだ: CCc1ccc(cc1)n2cccc2
計算された属性
- せいみつぶんしりょう: 171.104799419Da
- どういたいしつりょう: 171.104799419Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 4.9Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 265.2±19.0 °C at 760 mmHg
- フラッシュポイント: 114.2±21.5 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
1-(4-Ethylphenyl)-1H-pyrrole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Ethylphenyl)-1H-pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E939880-50mg |
1-(4-Ethylphenyl)-1H-pyrrole |
383137-78-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
Apollo Scientific | OR904389-1g |
1-(4-Ethylphenyl)-1H-pyrrole |
383137-78-8 | 95% | 1g |
£240.00 | 2023-09-02 | |
TRC | E939880-500mg |
1-(4-Ethylphenyl)-1H-pyrrole |
383137-78-8 | 500mg |
$ 250.00 | 2022-06-05 | ||
TRC | E939880-100mg |
1-(4-Ethylphenyl)-1H-pyrrole |
383137-78-8 | 100mg |
$ 70.00 | 2022-06-05 |
1-(4-Ethylphenyl)-1H-pyrrole 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
1-(4-Ethylphenyl)-1H-pyrroleに関する追加情報
Introduction to 1-(4-Ethylphenyl)-1H-pyrrole (CAS No. 383137-78-8)
1-(4-Ethylphenyl)-1H-pyrrole, identified by the Chemical Abstracts Service Number (CAS No.) 383137-78-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and potential applications in drug discovery. The structural motif of 1-(4-Ethylphenyl)-1H-pyrrole combines a pyrrole ring with an ethyl-substituted phenyl group, which endows it with unique chemical and pharmacological properties that make it a promising candidate for further exploration.
The synthesis of 1-(4-Ethylphenyl)-1H-pyrrole typically involves multi-step organic reactions, often starting from readily available precursors such as 4-ethylbenzaldehyde and pyrrole. The introduction of the phenyl group at the 4-position enhances the lipophilicity of the molecule, which can be crucial for its interaction with biological targets. Additionally, the pyrrole ring itself is known to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. These characteristics have prompted researchers to investigate 1-(4-Ethylphenyl)-1H-pyrrole as a potential lead compound for developing novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyrrole derivatives. The structural flexibility of 1-(4-Ethylphenyl)-1H-pyrrole allows for modifications at various positions, enabling the fine-tuning of its biological activity. For instance, studies have shown that substituents on the pyrrole ring can significantly influence its binding affinity to enzymes and receptors. This has led to the development of libraries of pyrrole-based compounds that are being screened for their efficacy in treating various diseases.
One of the most compelling aspects of 1-(4-Ethylphenyl)-1H-pyrrole is its potential in drug discovery. The compound has been investigated for its ability to modulate key biological pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. For example, preliminary studies have suggested that 1-(4-Ethylphenyl)-1H-pyrrole may exhibit inhibitory effects on certain enzymes that are overexpressed in cancer cells. This has opened up new avenues for research into developing targeted therapies that could selectively inhibit these enzymes without affecting normal cellular processes.
The pharmacokinetic properties of 1-(4-Ethylphenyl)-1H-pyrrole are also an important consideration in its development as a drug candidate. Research has indicated that the compound exhibits reasonable solubility and stability under physiological conditions, which are essential factors for its absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, computational modeling studies have been employed to predict the binding interactions between 1-(4-Ethylphenyl)-1H-pyrrole and potential target proteins. These studies have provided valuable insights into how modifications to the molecule could enhance its binding affinity and selectivity.
Another area of interest is the synthesis of derivatives of 1-(4-Ethylphenyl)-1H-pyrrole that could improve their pharmacological properties. By introducing additional functional groups or altering the substitution pattern on the pyrrole ring or phenyl group, researchers can generate a series of analogs with varying biological activities. This approach allows for high-throughput screening campaigns to identify compounds with optimal efficacy and minimal toxicity. Such efforts are crucial for translating laboratory findings into viable drug candidates that can progress to clinical trials.
The role of computational chemistry in studying 1-(4-Ethylphenyl)-1H-pyrrole cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have enabled researchers to gain detailed insights into the structure-activity relationships (SAR) of this compound. These methods have helped in understanding how different substituents affect the electronic properties and conformational dynamics of 1-(4-Ethylphenyl)-1H-pyrrole, thereby guiding rational drug design strategies.
In conclusion, 1-(4-Ethylphenyl)-1H-pyrrole (CAS No. 383137-78-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation into novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely that 1-(4-Ethylphenyl)-1H-pyrrole will play an increasingly important role in drug discovery and development efforts worldwide.
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